rac-(3R,4R)-3-(methoxycarbonyl)piperidine-4-carboxylic acid hydrochloride
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Overview
Description
rac-(3R,4R)-3-(methoxycarbonyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a methoxycarbonyl group at the 3-position and a carboxylic acid group at the 4-position, forming a hydrochloride salt. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4R)-3-(methoxycarbonyl)piperidine-4-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The methoxycarbonyl group is introduced at the 3-position and the carboxylic acid group at the 4-position through esterification and carboxylation reactions, respectively.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for efficient synthesis and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-(3R,4R)-3-(methoxycarbonyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions may involve nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
rac-(3R,4R)-3-(methoxycarbonyl)piperidine-4-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(3R,4R)-3-(methoxycarbonyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
rac-(3R,4R)-3-(methoxycarbonyl)piperidine-4-carboxylic acid: The free acid form of the compound.
rac-(3R,4R)-3-(methoxycarbonyl)piperidine-4-carboxamide: An amide derivative with similar structural features.
Uniqueness
rac-(3R,4R)-3-(methoxycarbonyl)piperidine-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
CAS No. |
2740592-12-3 |
---|---|
Molecular Formula |
C8H14ClNO4 |
Molecular Weight |
223.7 |
Purity |
95 |
Origin of Product |
United States |
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